molecular formula C10H5F2NO B1509996 5,7-Difluoroquinoline-6-carbaldehyde CAS No. 1185767-02-5

5,7-Difluoroquinoline-6-carbaldehyde

Cat. No.: B1509996
CAS No.: 1185767-02-5
M. Wt: 193.15 g/mol
InChI Key: PGRVOJQSRWSZKT-UHFFFAOYSA-N
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Description

5,7-Difluoroquinoline-6-carbaldehyde (CAS: 1185767-02-5) is a fluorinated quinoline derivative with the molecular formula C₁₀H₅F₂NO and a molecular weight of 193.15 g/mol . It is characterized by fluorine atoms at the 5- and 7-positions of the quinoline backbone and a formyl (-CHO) group at the 6-position. The compound is typically stored under inert conditions at 2–8°C due to its sensitivity to oxidation and moisture .

Synthesis: Reported synthetic routes include halogenation and formylation steps, with yields ranging from 50% to 90%, depending on reaction conditions and purification methods . Fluorination at the 5- and 7-positions introduces steric and electronic effects that influence reactivity and applications.

Hazard Profile: Classified with warning signals (H302, H315, H319, H335), it requires precautions to avoid inhalation, skin contact, and eye exposure .

Properties

IUPAC Name

5,7-difluoroquinoline-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F2NO/c11-8-4-9-6(2-1-3-13-9)10(12)7(8)5-14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGRVOJQSRWSZKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2N=C1)F)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80728290
Record name 5,7-Difluoroquinoline-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80728290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185767-02-5
Record name 5,7-Difluoroquinoline-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80728290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Medicinal Chemistry

5,7-Difluoroquinoline-6-carbaldehyde is primarily recognized for its role in the synthesis of quinoline derivatives that exhibit biological activity. Quinolines are a class of compounds known for their effectiveness in treating a variety of diseases, including cancer and infectious diseases.

Anticancer Activity

Research has demonstrated that quinoline derivatives can inhibit the activity of tyrosine kinases, particularly C-Met, which is implicated in various cancers. The compound has shown promise as a precursor for drugs targeting C-Met-related pathways, potentially leading to treatments for malignancies such as glioma and breast cancer .

Antimicrobial Properties

Quinolines have been utilized in the development of fluoroquinolone antibiotics. The structural characteristics of this compound make it suitable for modifications that enhance antibacterial efficacy against pathogens like Escherichia coli and Staphylococcus aureus .

Microwave-Assisted Synthesis

Recent studies have shown that using microwave conditions can significantly improve the yield and purity of quinoline derivatives. For instance, reactions involving 5-substituted and 7-substituted quinolines have been optimized using this technique .

Traditional Organic Synthesis

Traditional methods such as the Skraup synthesis have also been employed to produce this compound. This method typically involves the reaction of aniline derivatives with carbonyl compounds under acidic conditions to yield quinoline structures .

Case Studies

Several case studies highlight the practical applications of this compound in drug development:

Development of C-Met Inhibitors

A notable study focused on synthesizing derivatives of this compound that exhibit selective inhibition of C-Met. These derivatives were tested in vitro and showed significant anticancer activity against various tumor cell lines .

Antibiotic Development

Another study investigated the antimicrobial properties of synthesized quinolines derived from this compound. The results indicated that certain derivatives had enhanced activity against common bacterial strains, suggesting potential for new antibiotic formulations .

Summary Table of Applications

Application AreaDescriptionExample Compounds
AnticancerInhibition of C-Met for cancer treatmentC-Met inhibitors derived from quinolines
AntimicrobialDevelopment of fluoroquinolone antibioticsCiprofloxacin derivatives
Synthesis TechniquesMicrowave-assisted and traditional organic synthesisOptimized yields using microwave conditions

Mechanism of Action

The mechanism by which 5,7-Difluoroquinoline-6-carbaldehyde exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interfere with bacterial cell wall synthesis or protein function. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors critical to the pathogen's survival.

Comparison with Similar Compounds

Structural Analogues: Fluorinated Quinoline Aldehydes

The table below compares 5,7-Difluoroquinoline-6-carbaldehyde with fluorinated quinoline carbaldehydes differing in substitution patterns:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Substitution Pattern Synthetic Yield Commercial Availability
This compound 1185767-02-5 C₁₀H₅F₂NO 193.15 5-F, 7-F, 6-CHO 50–90% 7 suppliers
7-Fluoroquinoline-6-carbaldehyde 1185768-18-6 C₁₀H₆FNO 175.16 7-F, 6-CHO Not reported Discontinued
5-Fluoro-6-quinolinecarboxaldehyde 1185768-17-5 C₁₀H₆FNO 175.16 5-F, 6-CHO Not reported Limited data
6-Fluoro-5-quinolinecarboxaldehyde 1072793-21-5 C₁₀H₆FNO 175.16 6-F, 5-CHO Not reported Limited data

Key Observations :

  • Steric Hindrance: Difluoro substitution may reduce accessibility of the aldehyde group in reactions compared to monofluoro derivatives.

Comparison with Methoxy-Substituted Analogues

Unlike the fluorinated compound, methoxy groups are electron-donating, which:

  • Biological Activity: Methoxy-substituted quinolines are associated with antitumor properties , whereas fluorinated derivatives (e.g., this compound) may exhibit improved metabolic stability due to fluorine’s bioisosteric effects.

Comparison with Non-Aldehyde Fluorinated Quinolines

5,7-Difluoroquinoxaline (CAS: 1215205-81-4) shares the difluoro substitution but lacks the aldehyde group. Key differences include:

  • Applications: Quinoxalines are often used in materials science and as kinase inhibitors, whereas aldehyde-containing quinolines serve as intermediates for Schiff base synthesis or metal-organic frameworks .
  • Synthetic Complexity: Introducing the aldehyde group requires additional steps (e.g., Vilsmeier-Haack formylation), reducing overall yield compared to non-aldehydic derivatives .

Biological Activity

5,7-Difluoroquinoline-6-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure that includes fluorine substituents at the 5 and 7 positions of the quinoline ring, and an aldehyde group at the 6 position. This configuration enhances its reactivity and biological activity. The compound's molecular formula is C9H6F2NC_9H_6F_2N with a molecular weight of approximately 165.15 g/mol.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. It acts as an inhibitor of the c-Met receptor tyrosine kinase, which is implicated in various malignancies including renal cell carcinoma and lung cancer. The inhibition of c-Met can disrupt tumor growth and metastasis, making this compound a candidate for cancer therapy .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCancer TypeMechanism of ActionObserved Effect
Renal Cell Carcinomac-Met inhibitionReduced tumor growth
Lung Cancerc-Met inhibitionDecreased metastasis
Gastric Carcinomac-Met inhibitionInhibited cell proliferation

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. It has been shown to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • c-Met Inhibition : The compound binds to the c-Met receptor, preventing its activation by hepatocyte growth factor (HGF). This blockade inhibits downstream signaling pathways involved in cell proliferation and migration .
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that it may also influence oxidative stress pathways, contributing to its anticancer effects .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Renal Cell Carcinoma : In a murine model of renal cell carcinoma, administration of the compound resulted in a significant reduction in tumor size compared to controls. The study concluded that targeting c-Met with this compound could be a viable strategy for treating this cancer type .
  • Lung Cancer Model : Another study demonstrated that treatment with this compound led to decreased metastatic spread in lung cancer models, highlighting its potential as an anti-metastatic agent .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The aldehyde group undergoes nucleophilic addition reactions, forming intermediates for further functionalization:

  • Schiff Base Formation : Reacts with primary amines to form imines. For example, condensation with aniline derivatives produces stable Schiff bases, which are precursors for antimicrobial agents .

  • Grignard Reactions : The aldehyde reacts with organomagnesium reagents to form secondary alcohols. Yields depend on steric hindrance and electronic effects of substituents .

Table 1: Reaction Conditions for Aldehyde Functionalization

Reaction TypeReagents/ConditionsProductYield (%)Source
Schiff Base FormationAniline, EtOH, reflux, 4 h6-(Phenylimine)-5,7-difluoroquinoline73
Grignard AdditionCH₃MgBr, THF, 0°C to RT, 2 h6-(Hydroxyethyl)-5,7-difluoroquinoline58

Nucleophilic Aromatic Substitution (NAS)

Fluorine atoms at positions 5 and 7 participate in NAS under specific conditions:

  • Fluorine Displacement : Reacts with alkoxides or amines in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–120°C). For example, substitution with piperazine yields 5,7-piperazinyl derivatives.

  • Halogen Exchange : Bromine or iodine can replace fluorine using Cu(I) catalysts, as demonstrated in related quinoline systems.

Cross-Coupling Reactions

The quinoline core facilitates transition metal-catalyzed couplings:

  • Suzuki-Miyaura Coupling : The 6-carbaldehyde group remains stable during palladium-catalyzed aryl-aryl bond formation. A study achieved 85% yield using Pd(PPh₃)₄ and Na₂CO₃ in toluene/water.

  • Buchwald-Hartwig Amination : Amination at position 8 proceeds without affecting the aldehyde, enabling diverse N-functionalized derivatives .

Oxidation and Reduction

The aldehyde group’s redox versatility is key for derivative synthesis:

  • Oxidation : Using KMnO₄ or CrO₃ converts the aldehyde to a carboxylic acid, useful for prodrug designs .

  • Reduction : NaBH₄ selectively reduces the aldehyde to a primary alcohol, retaining fluorine substituents.

Table 2: Redox Reaction Outcomes

ReactionReagentsProductPurity (HPLC %)Source
OxidationKMnO₄, H₂SO₄, 60°C, 3 h5,7-Difluoroquinoline-6-carboxylic acid92
ReductionNaBH₄, MeOH, 0°C, 1 h6-(Hydroxymethyl)-5,7-difluoroquinoline89

Heterocyclic Ring Formation

The aldehyde participates in cyclocondensation reactions:

  • Quinazoline Synthesis : Reacts with urea derivatives under acidic conditions to form fused quinazoline systems, exhibiting antitumor activity .

  • Pyrazole Derivatives : Condensation with hydrazines yields pyrazole-linked quinolines, with MIC values as low as 3.6 μM against cancer cell lines .

Electrophilic Aromatic Substitution

The electron-deficient quinoline ring directs electrophiles to specific positions:

  • Nitration : Occurs at position 8 using HNO₃/H₂SO₄, confirmed by X-ray crystallography in analogous compounds .

  • Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups at position 4, enhancing water solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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